molecular formula C22H19N3O3 B1387389 2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid CAS No. 1171538-77-4

2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid

Cat. No.: B1387389
CAS No.: 1171538-77-4
M. Wt: 373.4 g/mol
InChI Key: OBOFFEOVASCOPF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrazol group, a quinoline group, and a carboxylic acid group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has unique chemical properties, it could be studied for potential uses in materials science or other fields .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole and imidazole derivatives, have been found to inhibit the catalytic activity of certain enzymes, such as alox15, in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and thus its activity .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, which are involved in the metabolism of fatty acids . The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing the substrate from accessing the catalytic center. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby affecting the production of pro-inflammatory cytokines . Additionally, this compound may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, it can inhibit lipoxygenase activity by occupying the enzyme’s active site, preventing the substrate from binding and undergoing catalysis . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . The metabolism of this compound can lead to the formation of active or inactive metabolites, which may influence its overall biological activity. Additionally, this compound may affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects on target biomolecules. The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound may interact with nuclear proteins, affecting gene expression and other nuclear processes.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-13-4-9-20-17(10-13)18(22(26)27)11-21(24-20)19-12-23-25(14(19)2)15-5-7-16(28-3)8-6-15/h4-12H,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOFFEOVASCOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(N(N=C3)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Reactant of Route 2
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Reactant of Route 3
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Reactant of Route 4
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Reactant of Route 6
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid

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